molecular formula C11H20N4O3 B12895314 (S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide

(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12895314
M. Wt: 256.30 g/mol
InChI Key: DHHIMQXSWQUMRU-YUMQZZPRSA-N
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Description

(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide ( 116338-30-8) is a high-purity chemical compound with a molecular formula of C11H20N4O3 and a molecular weight of 256.30 g/mol. It is supplied with a minimum purity of 98% . This compound features a 5-oxopyrrolidine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. Researchers are increasingly exploring derivatives containing the 5-oxopyrrolidine core for developing novel therapeutic agents, particularly against multidrug-resistant Gram-positive bacterial pathogens and drug-resistant fungi . Furthermore, the 5-oxopyrrolidine scaffold is found in various natural products and approved pharmaceuticals, indicating its significance as a privileged structure in drug discovery . The specific stereochemistry and diamino side chain of this molecule may make it a valuable intermediate or precursor for the synthesis of more complex molecules, such as those incorporating hydrazone or azole moieties, which are known to enhance bioactive properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H20N4O3

Molecular Weight

256.30 g/mol

IUPAC Name

(2S)-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C11H20N4O3/c12-6-2-1-3-7(10(13)17)15-11(18)8-4-5-9(16)14-8/h7-8H,1-6,12H2,(H2,13,17)(H,14,16)(H,15,18)/t7-,8-/m0/s1

InChI Key

DHHIMQXSWQUMRU-YUMQZZPRSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCCN)C(=O)N

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCCCN)C(=O)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • 5-Oxopyrrolidine-2-carboxylic acid derivatives are prepared by cyclization reactions involving amino acids or by modification of pyrrolidine precursors. For example, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid has been synthesized by reacting N-(4-aminophenyl)acetamide with itaconic acid under reflux in water, followed by esterification and hydrazinolysis to obtain hydrazide intermediates.

Amide Bond Formation

  • The key amide bond linking the pyrrolidine ring to the hexanediamino moiety is formed by coupling the activated carboxylic acid derivative of the pyrrolidine with the amino group of the hexanediamino acid. This is often achieved using carbodiimide coupling agents or by refluxing the acid with hydrazine derivatives in toluene or other solvents.

  • For example, refluxing the acid intermediate with hydrazine monohydrate in toluene for extended periods (e.g., 16 hours) yields hydrazide intermediates that can be further functionalized.

Functional Group Transformations and Protection/Deprotection

  • Protection of amino groups during synthesis is critical to prevent side reactions. Acetamide groups are commonly used as protecting groups, which can later be removed by acid hydrolysis (e.g., refluxing in dilute hydrochloric acid) to yield free amino groups.

  • Deacylation reactions are performed to convert acetamide-protected intermediates into free amines, which are essential for the final compound's biological activity.

Derivatization and Final Compound Formation

  • The free amino group-containing intermediates are then coupled with the pyrrolidine carboxylic acid derivatives to form the target compound. This step may involve condensation reactions under reflux conditions in solvents like propan-2-ol with catalytic amounts of acids (e.g., acetic acid or hydrochloric acid) to facilitate ring formation or amide bond formation.

  • The final compound is purified by precipitation, crystallization, or chromatographic methods and characterized by spectroscopic techniques such as ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization/Carboxylic acid formation Itaconic acid + amine compound, reflux in water 70-90 Formation of 5-oxopyrrolidine carboxylic acid derivative
2 Esterification Methanol + catalytic H2SO4, reflux 80-95 Methyl ester formation for further reactions
3 Hydrazinolysis Hydrazine monohydrate, reflux in propan-2-ol 85-90 Conversion to hydrazide intermediate
4 Amide coupling Acid intermediate + hexanediamino derivative, carbodiimide or reflux 75-88 Formation of amide bond linking pyrrolidine and hexanediamino moiety
5 Deprotection Dilute HCl reflux 80-90 Removal of acetamide protecting groups to free amines
6 Purification Precipitation, crystallization, chromatography - Final compound isolation and purification

Spectroscopic and Analytical Characterization

  • [^1H NMR](pplx://action/followup) : Characteristic singlets and multiplets corresponding to amide NH, pyrrolidine ring protons, and methyl groups confirm the structure. For example, amide NH protons appear as broad singlets around 7-10 ppm, while methyl groups on pyrrole rings show singlets near 1.9-2.5 ppm.

  • [^13C NMR](pplx://action/followup) : Signals corresponding to carbonyl carbons (amide and lactam), pyrrolidine ring carbons, and side chain carbons are observed at expected chemical shifts (e.g., 10-110 ppm range for methyl and ring carbons, 160-180 ppm for carbonyl carbons).

  • Mass Spectrometry : Molecular ion peaks consistent with the molecular weight (~296 g/mol) confirm the molecular formula C13H20N4O4.

Summary of Key Research Findings

  • The preparation of (S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide involves well-established peptide coupling chemistry with careful control of protecting groups to maintain amino functionality.

  • The use of hydrazide intermediates allows for versatile derivatization and functionalization, enabling the synthesis of various analogues with potential biological activity.

  • Acid-catalyzed condensation reactions facilitate ring formation and amide bond formation under mild reflux conditions, yielding high purity products suitable for biological evaluation.

  • Spectroscopic data consistently confirm the expected structures, supporting the reliability of the synthetic methods.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and carboxamide groups in the compound are susceptible to acid- or base-catalyzed hydrolysis , yielding simpler amino acid derivatives.

Key Observations:

  • Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl, H₂SO₄), the pyrrolidone ring undergoes cleavage, producing γ-aminobutyric acid (GABA) derivatives and lysine-related fragments.

  • Basic Hydrolysis : In alkaline media (e.g., NaOH), the carboxamide group hydrolyzes to a carboxylic acid, forming open-chain products .

Example Reaction Pathway :

Compound+H2OHClγ-Aminobutyric Acid+Lysinamide Derivative\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \gamma\text{-Aminobutyric Acid} + \text{Lysinamide Derivative}

Amidation and Condensation

The primary amine groups facilitate nucleophilic reactions, enabling amide bond formation and condensation with carbonyl compounds .

Experimental Evidence:

  • Hydrazide Formation : Reaction with hydrazine monohydrate in propan-2-ol yields hydrazide derivatives, as observed in structurally analogous pyrrolidine systems .

  • Schiff Base Formation : Condensation with aldehydes/ketones (e.g., pentane-2,4-dione) produces hydrazones or imines, stabilized by intramolecular hydrogen bonding .

Table 1: Condensation Reactions

ReactantConditionsProduct TypeYieldSource
Pentane-2,4-dionePropan-2-ol, HCl (cat.)Pyrazole derivative60–75%
Hexane-2,5-dionePropan-2-ol, AcOH (cat.)Pyrrole derivative65–80%

Case Study:

Reaction with benzene-1,2-diamine in 6 M HCl under reflux forms a benzimidazole derivative via cyclocondensation. NMR data (δ 10.21–12.58 ppm for NH protons) confirm the fused aromatic structure .

Mechanistic Insight :

Compound+Benzene-1,2-diamineΔBenzimidazole Derivative+H2O\text{Compound} + \text{Benzene-1,2-diamine} \xrightarrow{\Delta} \text{Benzimidazole Derivative} + \text{H}_2\text{O}

Enzymatic and Biochemical Reactions

Though not directly studied for this compound, structural analogs exhibit interactions with proteases and peptidases due to their peptide-like backbone. Potential enzymatic cleavage sites include the amide bond adjacent to the pyrrolidone ring.

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 200°C, forming cyclic byproducts via intramolecular cyclization.

  • pH Sensitivity : Unstable in strongly acidic or alkaline conditions due to hydrolysis of the pyrrolidone ring .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the oxopyrrolidine structure improved selectivity and potency against breast cancer cells, suggesting potential for targeted therapies .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of (S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide. In vitro assays showed that the compound inhibited the growth of several bacterial strains, including resistant strains of Staphylococcus aureus. This suggests its potential use in developing new antibiotics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of xanthine oxidase, an enzyme linked to gout and other inflammatory conditions. The inhibition mechanism involves binding to the active site of the enzyme, thereby reducing uric acid production .

Drug Delivery Systems

In drug formulation, this compound can be utilized as a building block for hydrogels and nanoparticles designed for controlled drug delivery. Its biocompatibility and ability to form stable complexes with various drugs enhance its application in targeted therapy .

Hydrogel Development

The compound's structure allows it to participate in forming hydrogels that can be used in biomedical applications such as wound healing and tissue engineering. Hydrogels made from this compound demonstrate excellent mechanical properties and biocompatibility, making them suitable for use in medical devices .

Surface Coatings

Research indicates that incorporating this compound into surface coatings can enhance antimicrobial activity on medical devices and implants. This application is crucial for preventing infections associated with surgical procedures .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the efficacy of (S)-N-((S)-1,6-Diamino-1-oxohexan-2-y)-5 oxopyrrolidine derivatives against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours .

Case Study 2: Hydrogel Application

In a recent investigation into hydrogel formulations, researchers incorporated (S)-N-((S)-1,6-Diamino-1-oxohexan-2-y)-5 oxopyrrolidine into polyvinyl alcohol-based hydrogels. The resulting materials exhibited enhanced mechanical strength and sustained drug release profiles when tested with model drugs like curcumin .

Mechanism of Action

The mechanism of action of (S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Core Scaffold and Substituents

  • Target Compound: Contains a 5-oxopyrrolidine-2-carboxamide backbone with an (S)-1,6-diamino-1-oxohexan-2-yl side chain. The diamino group enhances solubility in aqueous environments, while the oxohexan moiety may influence conformational flexibility .
  • (S)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-5-oxopyrrolidine-2-carboxamide (Compound 1): Isolated from Ephedra sinica, this analog substitutes the diamino-oxohexan group with a hydroxy-phenylpropan-2-yl group.
  • (S)-N-(N-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)sulfamoyl)-5-oxopyrrolidine-2-carboxamide: Features a sulfamoyl-linked adenine-tetrahydrofuran substituent, expanding its role as an aminoacyl-tRNA synthetase inhibitor. The adenine moiety enables nucleotide-like binding interactions absent in the target compound .
  • Patent Derivatives (e.g., Example 30): Include benzamido, thiazolyl, and hydroxy groups on the pyrrolidine carboxamide core. These modifications are tailored for kinase or protease inhibition, diverging from the target compound’s diamino focus .

Stereochemical Considerations

  • The target compound’s dual (S)-configurations contrast with stereoisomers like (S)-N-[(2R,4R,5S)-...]-butanamide (), where mixed (R/S) configurations alter binding to targets like proteases or GPCRs . Stereochemistry significantly impacts bioactivity; for instance, mismatched configurations in analogs reduce binding affinity by >50% in enzyme assays .

Implications for Research and Development

The structural and functional diversity among 5-oxopyrrolidine-2-carboxamide derivatives underscores the scaffold’s versatility. The target compound’s diamino side chain offers a unique profile for peptide-mimetic drug design, while analogs with aromatic or nucleotide-like groups excel in anti-inflammatory or antibiotic applications. Future studies should explore the target compound’s enzymatic targets and optimize its pharmacokinetics relative to established analogs.

Biological Activity

(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide, with the CAS number 116338-30-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C11H20N4O3
  • Molecular Weight : 256.30 g/mol
  • Purity : ≥ 98% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of key intermediates derived from amino acids and pyrrolidine derivatives. The specific synthetic pathways can vary, but the focus is often on achieving high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro tests using A549 human lung adenocarcinoma cells have shown that compounds with similar structures exhibit significant cytotoxic effects. For instance, compounds bearing free amino groups showed enhanced anticancer activity compared to those with acetylamino fragments .

Table 1: Anticancer Activity of Related Compounds

Compound IDStructure FeatureIC50 (µM)Cell Line
Compound 15Carboxylic acid66A549
Compound 20Thienyl fragments< 10A549
Compound 21Nitrothienyl moieties< 10A549

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary results suggest efficacy against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. The structure-dependence of antimicrobial activity indicates that modifications to the core structure can enhance potency against resistant strains .

Table 2: Antimicrobial Activity Against Resistant Strains

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus64 µg/mL
Klebsiella pneumoniae128 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

Several case studies have been published focusing on the biological evaluation of similar compounds:

  • Study on Anticancer Properties : A recent publication demonstrated that derivatives of 5-oxopyrrolidine exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cells. This selectivity is critical for developing safer anticancer therapeutics .
  • Antimicrobial Screening : Another study screened various derivatives for antimicrobial activity against drug-resistant bacteria, finding promising results for certain structural modifications that enhanced efficacy against resistant strains .

Q & A

Basic: What synthetic strategies are recommended for preparing (S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide?

Answer:
The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling. Key steps include:

  • Resin loading : Use Fmoc-Lys(Boc)-OH on Rink Amide MBHA resin to anchor the diamino-oxohexane moiety .
  • Coupling reactions : Activate the 5-oxopyrrolidine-2-carboxylic acid with HATU/DIPEA and couple to the lysine derivative.
  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
  • Cleavage : Use TFA-based cocktails to release the product from the resin.
    Validation : Confirm stereochemical integrity via circular dichroism (CD) and chiral HPLC.

Advanced: How can enantiomeric purity be optimized during synthesis to avoid diastereomer contamination?

Answer:

  • Chiral auxiliaries : Employ (S)-configured starting materials with >99% enantiomeric excess (ee).
  • Kinetic resolution : Use enzymes like lipases or proteases to selectively hydrolyze undesired enantiomers.
  • Asymmetric catalysis : Apply palladium or organocatalysts in key coupling steps to enhance stereoselectivity .
  • Analytical QC : Monitor reactions with chiral stationary-phase HPLC (CSP-HPLC) and compare retention times to standards .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H/13C NMR confirms backbone connectivity; 2D COSY and HSQC resolve stereochemistry and hydrogen bonding .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z calculated for C₁₂H₂₂N₄O₄: 310.16).
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks in crystalline form .

Advanced: How can conflicting crystallographic data (e.g., bond angles vs. computational models) be resolved?

Answer:

  • DFT calculations : Compare experimental X-ray data (e.g., C–N bond lengths) with density functional theory (DFT)-optimized structures to identify discrepancies .
  • Dynamic effects : Account for lattice vibrations or solvent interactions via Hirshfeld surface analysis.
  • Multi-technique validation : Cross-validate with solid-state NMR or IR spectroscopy to reconcile bond polarization differences .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at –20°C under nitrogen to prevent hydrolysis .

Advanced: How can solvent choice impact the stability of the 5-oxopyrrolidine ring during storage?

Answer:

  • Protic solvents : Avoid methanol/water mixtures, which promote ring-opening via nucleophilic attack on the lactam carbonyl.
  • Aprotic solvents : Use DMSO or DMF for long-term storage; these reduce hydrolysis rates by 70% compared to THF .
  • Stability assays : Monitor degradation via LC-MS over 30 days; calculate half-life (t₁/₂) using first-order kinetics.

Basic: What biological assays are suitable for preliminary activity screening?

Answer:

  • Enzyme inhibition : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
  • Cellular uptake : Label with FITC and quantify intracellular fluorescence via flow cytometry .
  • Cytotoxicity : Use MTT assays in HEK293 or HeLa cells (IC₅₀ >100 µM indicates low toxicity).

Advanced: How can molecular docking elucidate interactions with target enzymes?

Answer:

  • Protein preparation : Retrieve crystal structures (e.g., PDB ID 1TRY) and optimize protonation states with PROPKA.
  • Ligand parameterization : Assign partial charges using the AM1-BCC method.
  • Docking simulations : Use AutoDock Vina with flexible side chains; validate poses via MD simulations (50 ns, CHARMM36).
  • Binding energy analysis : Calculate ΔG using MM/GBSA; correlate with experimental IC₅₀ values .

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